molecular formula C10H7BrO2 B2414668 Methyl 3-(3-bromophenyl)prop-2-ynoate CAS No. 204459-05-2

Methyl 3-(3-bromophenyl)prop-2-ynoate

Cat. No.: B2414668
CAS No.: 204459-05-2
M. Wt: 239.068
InChI Key: QAVFWERMIWOLBM-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-ynoate group. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)prop-2-ynoate typically involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the alkyne group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-bromophenyl)prop-2-ynoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFWERMIWOLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204459-05-2
Record name methyl 3-(3-bromophenyl)prop-2-ynoate
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